molecular formula C6H16ClNO2 B13554921 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride

2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride

Cat. No.: B13554921
M. Wt: 169.65 g/mol
InChI Key: FCEUQLMPBNVTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is an organic compound with the molecular formula C6H16ClNO2 It is a derivative of 2-amino-2,3-dimethylbutane, which is a branched aliphatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-2,3-dimethylbutane.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the diol with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include water, ethanol, and acetone.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of the amine.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding: Binding to specific sites on enzymes or receptors.

    Pathway Modulation: Modulating biochemical pathways to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2,3-dimethylbutane: The parent compound without the hydroxyl groups.

    2-Amino-3,3-dimethylbutane: A structural isomer with different substitution patterns.

    2-Amino-2,3-dimethylbutyronitrile: A nitrile derivative.

Uniqueness

2-Amino-2,3-dimethylbutane-1,3-diolhydrochloride is unique due to the presence of both amino and diol functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

IUPAC Name

2-amino-2,3-dimethylbutane-1,3-diol;hydrochloride

InChI

InChI=1S/C6H15NO2.ClH/c1-5(2,9)6(3,7)4-8;/h8-9H,4,7H2,1-3H3;1H

InChI Key

FCEUQLMPBNVTSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(CO)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.